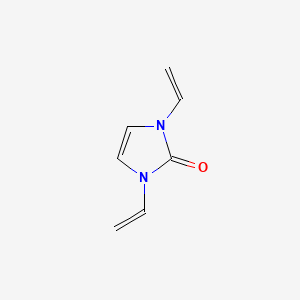
S-Methyl-cefmetazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl-cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It is a derivative of cefmetazole, which is a second-generation cephalosporin antibiotic. This compound is known for its high efficacy in treating various bacterial infections and has been noted for its minimal severe side effects .
Méthodes De Préparation
The synthesis of S-Methyl-cefmetazole involves several steps, including silanization, halogenation, methoxylation, and secondary silanization . The process begins with the preparation of 7beta-chloroacetamide-7alpha-methoxyl-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid, which is then subjected to various chemical reactions to obtain the final product . Industrial production methods focus on optimizing yield and purity, utilizing environmentally friendly and cost-effective raw materials .
Analyse Des Réactions Chimiques
S-Methyl-cefmetazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include trimethylchlorosilane for silanization, phosphorus pentachloride for halogenation, and sodium methylate for methoxylation .
Applications De Recherche Scientifique
S-Methyl-cefmetazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Mécanisme D'action
The bactericidal activity of S-Methyl-cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . These proteins are essential for the construction of the bacterial cell wall, and their inhibition leads to cell lysis and death. The molecular targets include penicillin-binding protein 2a in Staphylococcus aureus and penicillin-binding proteins 1A and 1B in Escherichia coli .
Comparaison Avec Des Composés Similaires
S-Methyl-cefmetazole is often compared with other cephalosporin antibiotics, such as cefoxitin and cefotetan . While all these compounds share a similar mechanism of action, this compound is unique in its higher efficacy against certain gram-negative bacilli and its lower incidence of severe side effects . Other similar compounds include cefamandole and cefoperazone, which also inhibit bacterial cell wall synthesis but differ in their spectrum of activity and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C15H17N7O4S4 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)methylsulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-9(18-19-20-21)6-29-8-5-30-14-15(27-2,17-10(23)7-28-4-3-16)13(26)22(14)11(8)12(24)25/h14H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t14-,15+/m1/s1 |
Clé InChI |
MZEUIQHMCCTUBE-CABCVRRESA-N |
SMILES isomérique |
CN1C(=NN=N1)CSC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O |
SMILES canonique |
CN1C(=NN=N1)CSC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
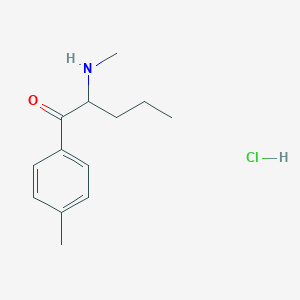
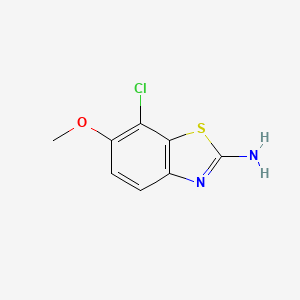
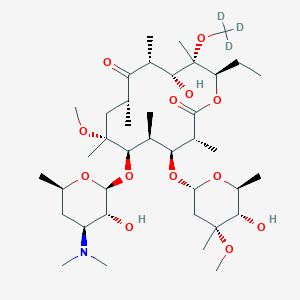
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
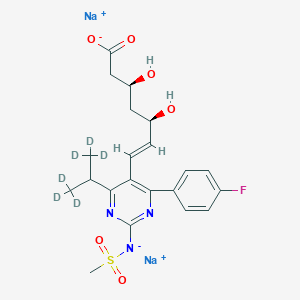

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
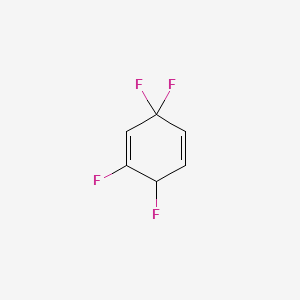
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
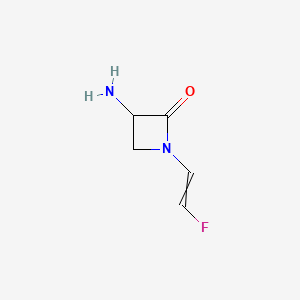
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
